9-{4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Overview
Description
The compound 9-{4-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a complex organic molecule It features a xanthene core structure with various functional groups, including a chlorinated benzodioxole moiety and multiple methoxy groups
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Possible use in the development of new materials or as a chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde with appropriate reagents to form the desired xanthene derivative . The reaction conditions often include the use of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups in the xanthene core can be reduced to alcohols.
Substitution: The chlorine atom in the benzodioxole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the carbonyl groups would yield alcohols.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, in anticancer research, it may inhibit cell proliferation by interfering with microtubule assembly or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
- 6-chloro-1,3-benzodioxol-5-amine
- 6-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,4-benzoxazine
Uniqueness
This compound is unique due to its combination of a xanthene core with a chlorinated benzodioxole moiety and multiple methoxy groups.
Properties
IUPAC Name |
9-[4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33ClO7/c1-31(2)11-20(34)29-26(13-31)40-27-14-32(3,4)12-21(35)30(27)28(29)17-6-7-22(23(8-17)36-5)37-15-18-9-24-25(10-19(18)33)39-16-38-24/h6-10,28H,11-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVGUOJFKTXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC6=C(C=C5Cl)OCO6)OC)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365326 | |
Record name | 9-{4-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5801-91-2 | |
Record name | 9-{4-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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